molecular formula C7H10S B6179775 1-ethynyl-1-(methylsulfanyl)cyclobutane CAS No. 2613382-67-3

1-ethynyl-1-(methylsulfanyl)cyclobutane

Cat. No.: B6179775
CAS No.: 2613382-67-3
M. Wt: 126.2
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Description

1-Ethynyl-1-(methylsulfanyl)cyclobutane is a cyclobutane derivative featuring an ethynyl (C≡CH) group and a methylsulfanyl (SCH₃) substituent on the same carbon atom of the four-membered ring. The ethynyl group confers alkyne-like reactivity (e.g., participation in click chemistry or Sonogashira couplings), while the methylsulfanyl group may act as a nucleophile or undergo oxidation to sulfoxides/sulfones.

Properties

CAS No.

2613382-67-3

Molecular Formula

C7H10S

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethynyl-1-(methylsulfanyl)cyclobutane typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Ethynyl Substitution: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.

    Methylthio Substitution: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.

Chemical Reactions Analysis

1-Ethynyl-1-(methylsulfanyl)cyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ethynyl group to an ethyl group.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in the presence of an electrophile.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and strong reducing agents for reduction. Major products formed from these reactions include sulfoxides, sulfones, and substituted cyclobutanes.

Scientific Research Applications

1-Ethynyl-1-(methylsulfanyl)cyclobutane has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-ethynyl-1-(methylsulfanyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s sulfur atom can be targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-ethynyl-1-(methylsulfanyl)cyclobutane with key analogs:

Compound Name Structure Features Key Differences Applications/Reactivity
This compound Cyclobutane + ethynyl + methylsulfanyl N/A (hypothetical reference compound) Predicted: Click chemistry, nucleophilic substitutions, pharmaceutical intermediates
1-Ethynyl-1-(trifluoromethyl)cyclobutane Cyclobutane + ethynyl + CF₃ (electron-withdrawing) CF₃ group enhances lipophilicity and metabolic stability Drug development, agrochemicals (π-π interactions, enzyme modulation)
Ethynylcyclobutane Cyclobutane + ethynyl (no sulfanyl group) Simpler structure; lacks nucleophilic sulfur Organic synthesis (alkyne coupling reactions)
1-(Ethylsulfanyl)-3-methylcyclobutane-1-carboxylic acid Cyclobutane + ethylsulfanyl + carboxylic acid at C1, methyl at C3 Carboxylic acid enables esterification/amidation; substituent positioning matters Synthetic intermediates, bioactive molecule design
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid Cyclobutane + methylsulfanylmethyl + carboxylic acid Methylsulfanyl as a side chain rather than direct substituent Esterification, amidation (similar to other carboxylic acids)

Reactivity and Stability Trends

  • Ethynyl Group : In 1-ethynyl-1-(trifluoromethyl)cyclobutane, the ethynyl group participates in π-π interactions and click chemistry, a property likely shared with this compound .
  • Methylsulfanyl vs. Trifluoromethyl : The SCH₃ group is less electronegative than CF₃ but more nucleophilic, enabling reactions like sulfoxide formation or alkylation. Conversely, CF₃ improves metabolic stability in pharmaceuticals .
  • Ring Strain : Cyclobutane’s inherent strain increases reactivity compared to five- or six-membered rings (e.g., cyclopentane/cyclohexane analogs). This strain may accelerate ring-opening reactions or stabilize transition states .

Key Data from Analogs

  • 1-Ethynyl-1-(trifluoromethyl)cyclobutane :
    • Synthesis: Achieved via cycloaddition or halogen exchange reactions.
    • Stability: Enhanced by CF₃’s electron-withdrawing effect (resists oxidation) .
  • Ethynylcyclobutane :
    • Reactivity: Undergoes [2+2] cycloadditions and alkyne coupling reactions .
  • 1-(Ethylsulfanyl)-3-methylcyclobutane-1-carboxylic acid :
    • Applications: Used in peptide mimetics and enzyme inhibitors due to stereochemical control .

Limitations and Knowledge Gaps

Direct experimental data on this compound are absent in the provided evidence. Predictions are based on structural analogs, necessitating further studies to confirm reactivity, stability, and applications.

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